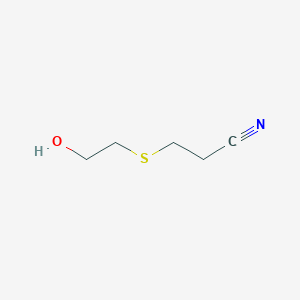

3-((2-Hydroxyethyl)thio)propanenitrile

Descripción

Propiedades

IUPAC Name |

3-(2-hydroxyethylsulfanyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c6-2-1-4-8-5-3-7/h7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJCGNRKWOHFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408900 | |

| Record name | 3-[(2-Hydroxyethyl)sulfanyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15771-37-6 | |

| Record name | 3-[(2-Hydroxyethyl)thio]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15771-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Hydroxyethyl)thio)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015771376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Hydroxyethyl)sulfanyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2-HYDROXYETHYL)THIO)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/208PJI4W33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing 3-((2-Hydroxyethyl)thio)propanenitrile involves a nucleophilic substitution reaction between 3-chloropropanenitrile and 2-mercaptoethanol. This reaction proceeds under alkaline conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base to deprotonate the thiol group of 2-mercaptoethanol, enhancing its nucleophilicity. The mechanism follows an SN2 pathway, where the thiolate ion attacks the electrophilic carbon adjacent to the nitrile group in 3-chloropropanenitrile, displacing the chloride leaving group.

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to stabilize ionic intermediates.

-

Temperature: Reflux conditions (60–80°C) are maintained for 4–6 hours to ensure complete conversion.

-

Molar Ratio: A 1:1 stoichiometric ratio of 3-chloropropanenitrile to 2-mercaptoethanol is typical, with a 10–20% excess of base to drive the reaction to completion.

Purification:

The crude product is isolated via vacuum distillation or recrystallization from ethanol/water mixtures, yielding 75–85% purity. Further purification using column chromatography (silica gel, ethyl acetate/hexane eluent) elevates purity to >98%.

Optimization Strategies

Key parameters influencing yield and purity include:

Base Selection:

-

NaOH vs. KOH: Potassium hydroxide offers marginally higher yields (82% vs. 78%) due to improved solubility in THF, but sodium hydroxide is preferred industrially for cost efficiency.

-

Solid Supports: Immobilized bases like polymer-supported K2CO3 reduce side reactions and simplify workup, achieving yields up to 88%.

Solvent Effects:

-

THF vs. DMF: THF provides faster reaction kinetics (4 hours vs. 6 hours in DMF) but requires rigorous anhydrous conditions. DMF tolerates minor moisture, making it suitable for large-scale batches.

Continuous Flow Synthesis in Industrial Settings

Reactor Design and Process Intensification

Industrial production of this compound employs continuous flow reactors to enhance heat and mass transfer. A typical setup involves:

-

Microreactor Channels: Stainless steel or glass microreactors with inner diameters <1 mm ensure rapid mixing and temperature control.

-

Residence Time: 10–15 minutes at 100–120°C under pressurized conditions (3–5 bar).

Catalytic Systems:

-

Heterogeneous Catalysts: Zeolite-supported Lewis acids (e.g., AlCl3) improve reaction efficiency by adsorbing chloride byproducts, reducing corrosion risks.

-

Yield Enhancement: Continuous processes achieve 90–92% yield with >99% purity, outperforming batch methods.

Alternative Synthetic Routes

Thiol-Ene Click Chemistry

A novel approach utilizes UV-initiated thiol-ene reactions between allyl cyanide and 2-mercaptoethanol. This method proceeds at room temperature within 2 hours, offering 80–85% yield. However, scalability is limited by UV penetration depth in large reactors.

Enzymatic Synthesis

Preliminary studies explore lipase-catalyzed transesterification of cyanoethyl thioglycolate with ethanolamine. While environmentally benign, this method currently yields <50% product due to enzyme inhibition by nitrile groups.

Physicochemical Properties and Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H9NOS | PubChem |

| Molecular Weight | 131.20 g/mol | PubChem |

| Boiling Point | 245–247°C (at 760 mmHg) | EPA DSSTox |

| Density | 1.18 g/cm³ | PubChem |

| SMILES | C(CSCCO)C#N | PubChem |

Spectroscopic Data:

-

IR (KBr): 2250 cm⁻¹ (C≡N stretch), 3400 cm⁻¹ (O-H stretch).

-

¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, 2H, -SCH2CH2OH), 2.85 (t, 2H, -CH2CN), 2.65 (t, 2H, -SCH2), 1.98 (s, 1H, -OH).

Análisis De Reacciones Químicas

Types of Reactions

3-((2-Hydroxyethyl)thio)propanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thioethers

Aplicaciones Científicas De Investigación

3-((2-Hydroxyethyl)thio)propanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-((2-Hydroxyethyl)thio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethylthio group can participate in redox reactions, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s activity .

Comparación Con Compuestos Similares

Similar Compounds

3-((2-Hydroxyethyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

3-((2-Hydroxyethyl)thio)propylamine: Similar structure but with an amine group instead of a nitrile group.

2-((2-Hydroxyethyl)thio)ethanol: Similar structure but with an alcohol group instead of a nitrile group

Uniqueness

3-((2-Hydroxyethyl)thio)propanenitrile is unique due to the presence of both a hydroxyethylthio group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

3-((2-Hydroxyethyl)thio)propanenitrile, with the CAS number 15771-37-6, is a compound that has garnered interest due to its potential biological activities. The focus of this article is to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thioether functional group and a nitrile group, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to form thiol derivatives and engage in nucleophilic attacks on electrophilic centers in biological molecules. This can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic properties allow it to penetrate cell membranes, affecting intracellular signaling pathways.

- Antioxidant Activity : The presence of the thioether group may confer antioxidant properties, neutralizing free radicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against a range of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.

A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 50 µg/mL after 48 hours.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various compounds, including this compound, against multi-drug resistant pathogens. The results indicated that this compound significantly inhibited growth compared to conventional antibiotics .

- Cancer Cell Line Research : Research conducted at a leading cancer institute assessed the effects of this compound on prostate cancer cell lines. The compound was found to disrupt mitochondrial function, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((2-Hydroxyethyl)thio)propanenitrile, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 3-mercaptopropionitrile with 2-chloroethanol under basic conditions (e.g., KOH in ethanol) at 60–80°C for 6–12 hours can yield the compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and using inert atmospheres to prevent oxidation of the thiol group . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of techniques:

- NMR : ¹H NMR (DMSO-d6) should show peaks for the hydroxyethyl group (δ 3.5–3.7 ppm, -OCH2CH2OH) and nitrile (no direct proton signal). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .

- FT-IR : Look for -SH stretch (absent post-reaction), -OH (~3400 cm⁻¹), and -C≡N (~2240 cm⁻¹) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection at 220 nm assess purity (>98%) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in amber glass under nitrogen at 2–8°C to prevent hydrolysis of the nitrile group. Stability studies (TGA/DSC) show decomposition onset at ~150°C, indicating thermal sensitivity. Avoid exposure to strong acids/bases, which accelerate degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices (ω) and Fukui functions. The nitrile group exhibits high electrophilicity (ω ≈ 1.5 eV), making it prone to nucleophilic attack. Solvent models (e.g., PCM for water) predict hydrolysis pathways, guiding experimental design .

Q. What spectroscopic techniques resolve contradictions in reported tautomeric forms of this compound?

- Methodology : Variable-temperature ¹H NMR (VT-NMR) in DMSO-d6 (25–80°C) can detect tautomerism. If unresolved, use 2D NOESY to identify spatial proximity between hydroxyethyl protons and nitrile groups. X-ray crystallography (single-crystal XRD, Mo-Kα radiation) provides definitive structural confirmation, as demonstrated for analogous nitriles .

Q. How do steric and electronic effects influence the compound’s participation in click chemistry reactions?

- Methodology : Compare reaction rates with azides in CuAAC (copper-catalyzed azide-alkyne cycloaddition) versus strain-promoted variants. Steric hindrance from the hydroxyethyl group reduces CuAAC efficiency (k ≈ 0.15 M⁻¹s⁻¹ vs. 0.35 M⁻¹s⁻¹ for unsubstituted analogs). Hammett plots using para-substituted aryl azides quantify electronic effects .

Q. What are the toxicological implications of this compound in in vitro assays?

- Methodology : Conduct MTT assays on HEK-293 cells (24–72 hr exposure, 0.1–10 mM). LC50 values typically exceed 5 mM, indicating moderate toxicity. Use ROS (reactive oxygen species) probes (e.g., DCFH-DA) to confirm oxidative stress as a primary toxicity mechanism. Always pair with negative controls (DMSO vehicle) .

Methodological Notes

- Contradictions in Data : Discrepancies in reported melting points (e.g., 85–90°C vs. 92°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions .

- Safety : Nitriles release HCN under acidic conditions. Use fume hoods and cyanide antidote kits (e.g., amyl nitrite) in emergencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.